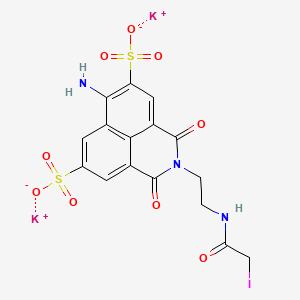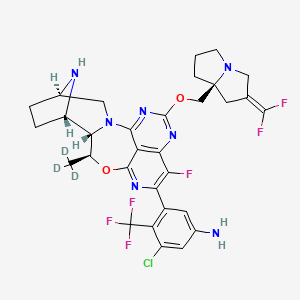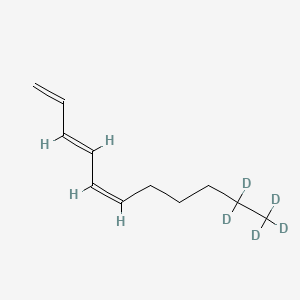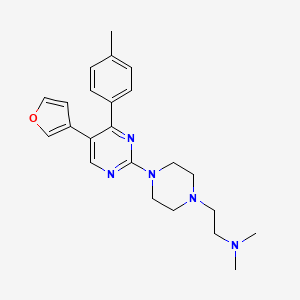
2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step involves the construction of the core scaffold of CARM1-IN-6 through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards CARM1. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CARM1-IN-6 in high purity.
Industrial Production Methods
Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
化学反应分析
Types of Reactions
CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:
Binding to the Active Site: CARM1-IN-6 binds to the active site of CARM1, preventing the enzyme from interacting with its natural substrates.
Inhibition of Methylation: By binding to CARM1, CARM1-IN-6 inhibits the methylation of arginine residues on target proteins, thereby affecting downstream signaling pathways.
Common Reagents and Conditions
The synthesis of CARM1-IN-6 may involve common reagents such as:
Organic Solvents: Used for dissolving reactants and intermediates.
Catalysts: Employed to enhance reaction rates and selectivity.
Protecting Groups: Utilized to protect functional groups during intermediate steps and removed in the final stages.
Major Products Formed
The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .
科学研究应用
CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: CARM1-IN-6 is used to study the role of CARM1 in cancer progression and to evaluate its potential as a therapeutic target.
Drug Development: CARM1-IN-6 serves as a lead compound for the development of new drugs targeting CARM1, with the aim of creating more effective and selective inhibitors.
Cell Biology: The compound is employed to study the effects of CARM1 inhibition on cell cycle regulation, differentiation, and apoptosis.
作用机制
CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:
Histone Methylation: CARM1-IN-6 inhibits the methylation of histone H3 at arginine residues, affecting chromatin structure and gene transcription.
Non-Histone Protein Methylation: The compound also inhibits the methylation of non-histone proteins involved in various cellular functions, such as RNA processing and signal transduction.
相似化合物的比较
CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:
属性
分子式 |
C23H29N5O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
InChI 键 |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


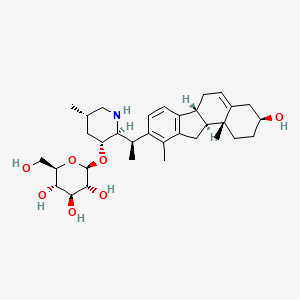
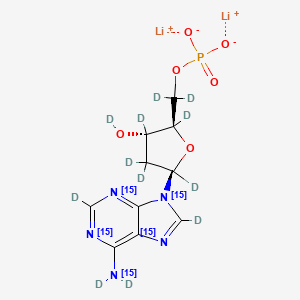
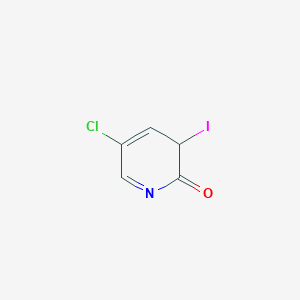
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

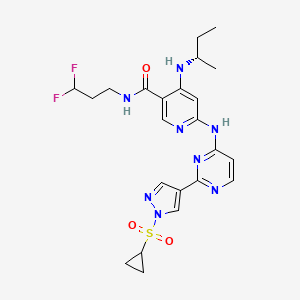

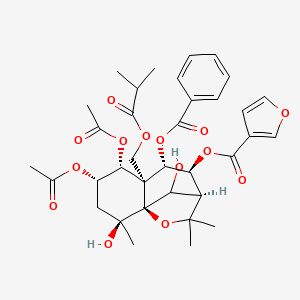
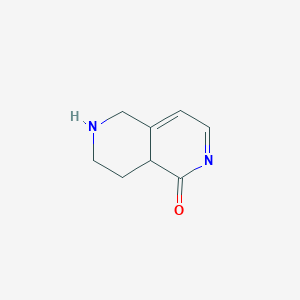

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
